
Neodymium--nickel (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium–nickel (1/5), also known as NdNi5, is an intermetallic compound composed of neodymium and nickel in a 1:5 ratio. This compound is part of the rare-earth nickelide family and exhibits unique physical and chemical properties, making it valuable in various scientific and industrial applications. Neodymium is a rare-earth element known for its magnetic properties, while nickel is a transition metal with excellent corrosion resistance and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/5) can be synthesized through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing neodymium and nickel powders in the desired stoichiometric ratio, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound. The reaction typically occurs at high temperatures, around 1000-1200°C, to ensure complete alloying of the metals .
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (1/5) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, neodymium oxide and nickel oxide, are reduced using hydrogen gas to obtain the pure metals, which are then alloyed together. The resulting alloy is cast into ingots and further processed to achieve the desired microstructure and properties .
化学反応の分析
Types of Reactions: Neodymium–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium–nickel (1/5) can be oxidized in the presence of oxygen or air at elevated temperatures, leading to the formation of neodymium oxide and nickel oxide.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Major Products: The major products formed from these reactions include neodymium oxide, nickel oxide, and various substituted intermetallic compounds depending on the reagents used .
科学的研究の応用
Neodymium–nickel (1/5) has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Neodymium–nickel (1/5) is explored for its potential in targeted drug delivery systems due to its magnetic properties.
作用機序
The mechanism by which neodymium–nickel (1/5) exerts its effects is primarily related to its magnetic and catalytic properties. The compound’s magnetic properties arise from the interaction between the neodymium and nickel atoms, which align their magnetic moments to create a strong magnetic field. This property is exploited in various applications, including magnetic storage devices and MRI.
In catalytic applications, neodymium–nickel (1/5) provides active sites for chemical reactions, facilitating the conversion of reactants to products. The compound’s surface properties and electronic structure play a crucial role in its catalytic activity .
類似化合物との比較
- Neodymium–iron–boron (NdFeB)
- Samarium–cobalt (SmCo)
- Neodymium–cobalt (NdCo)
- Neodymium–copper (NdCu)
特性
CAS番号 |
12423-51-7 |
|---|---|
分子式 |
NdNi5 |
分子量 |
437.71 g/mol |
IUPAC名 |
neodymium;nickel |
InChI |
InChI=1S/Nd.5Ni |
InChIキー |
SCISMUOCCPYZJE-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


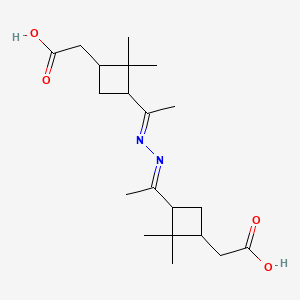
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
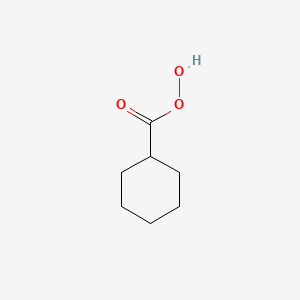
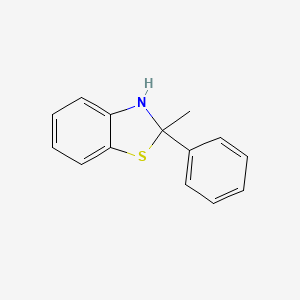
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
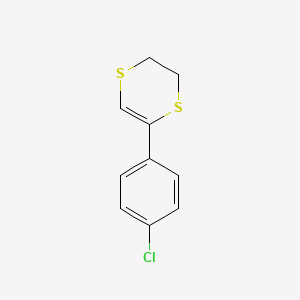


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)

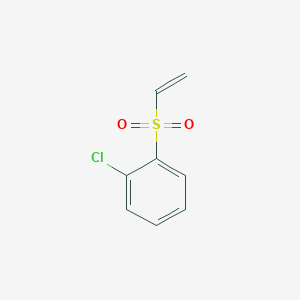
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
